N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034392-57-7
VCID: VC5560065
InChI: InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

CAS No.: 2034392-57-7

Cat. No.: VC5560065

Molecular Formula: C18H21N3O2

Molecular Weight: 311.385

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide - 2034392-57-7

Specification

CAS No. 2034392-57-7
Molecular Formula C18H21N3O2
Molecular Weight 311.385
IUPAC Name N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Standard InChI InChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22)
Standard InChI Key MDQALCDBXOUYOB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide, reflects its three primary components:

  • A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom)

  • A pyridin-4-yloxy group (oxygen-linked pyridine substituent at position 3 of the pyrrolidine)

  • A 3,4-dimethylphenyl carboxamide moiety (aromatic ring with methyl groups at positions 3 and 4, connected via a carboxamide bond).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₂
Molecular Weight311.385 g/mol
CAS Registry Number2034392-57-7
Standard InChIInChI=1S/C18H21N3O2/c1-13-3-4-15(11-14(13)2)20-18(22)21-10-7-17(12-21)23-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3,(H,20,22)
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)OC3=CC=NC=C3)C

The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the dimethylphenyl group enhances hydrophobicity, likely influencing membrane permeability.

Spectroscopic Characterization

Although experimental spectral data for this specific compound remains unpublished, analogous pyrrolidine carboxamides exhibit diagnostic features:

  • ¹H NMR: Pyridine protons resonate at δ 8.5–9.0 ppm, while pyrrolidine methylenes appear as multiplets near δ 2.5–4.0.

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence, typically including:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones.

  • Pyridin-4-yloxy Introduction: Nucleophilic aromatic substitution (SNAr) at position 3 of the pyrrolidine using 4-hydroxypyridine under basic conditions.

  • Carboxamide Coupling: Reaction of 3-(pyridin-4-yloxy)pyrrolidine with 3,4-dimethylphenyl isocyanate in dichloromethane, catalyzed by triethylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrrolidine formationNH₃, H₂, Raney Ni, 80°C65–70%
SNAr with pyridineK₂CO₃, DMF, 60°C, 12 h55%
Carboxamide couplingEt₃N, CH₂Cl₂, rt, 24 h75%

Purification and Analytical Challenges

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) resolves unreacted isocyanate and byproducts.

  • HPLC Purity: >95% achieved using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Putative Targets

While direct pharmacological data for this compound is limited, structural analogs suggest potential interactions with:

  • TRP Ion Channels: Modulates TRPA1/TRPV1, implicated in nociception and inflammation.

  • Kinase Enzymes: Pyridine-oxygen motifs often bind ATP pockets in PI3K or MAPK pathways.

In Silico Predictions

  • LogP: Calculated at 2.8 (Moderate lipophilicity, favoring blood-brain barrier penetration).

  • Topological Polar Surface Area (TPSA): 58 Ų, indicating moderate solubility and permeability.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Analog Comparison

CompoundCAS NumberMolecular FormulaKey ModificationsBioactivity
N-(2,3-Dimethoxyphenyl) analogNot ProvidedC₁₉H₂₃N₃O₄Methoxy vs. methyl substituentsEnhanced serotonin receptor affinity
N-(3-Phenylpropyl) analog2034432-22-7C₁₈H₂₂N₂O₂Phenylpropyl side chainTRPA1 inhibition

The 3,4-dimethyl substitution in the query compound likely reduces metabolic oxidation compared to methoxy groups, extending half-life. Conversely, the shorter carboxamide chain may limit hydrophobic interactions versus phenylpropyl derivatives.

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